Cas no 144319-98-2 (Coenzyme A, S-[(2E)-3-(1H-indol-3-yl)-2-propenoate] (9CI))

Coenzyme A, S-[(2E)-3-(1H-indol-3-yl)-2-propenoate] (9CI) structure
144319-98-2 structure
Product Name:Coenzyme A, S-[(2E)-3-(1H-indol-3-yl)-2-propenoate] (9CI)
CAS-nummer:144319-98-2
MF:C32H43N8O17P3S
MW:936.713508844376
CID:188580
PubChem ID:6449959
Update Time:2025-04-19

Coenzyme A, S-[(2E)-3-(1H-indol-3-yl)-2-propenoate] (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Coenzyme A,S-[(2E)-3-(1H-indol-3-yl)-2-propenoate] (9CI)
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
    • 3-Indoleacryloyl-coa
    • 3-Indoleacryloyl-coenzyme A
    • Coenzyme A, 3-(3-(1H-indol-3-yl)-2-propenoate), (E)-
    • Coenzyme A, 3-indoleacryloyl
    • IACoA
    • S-{(9R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} (2E)-3-(1H-indol-3-yl)prop-2-enethioate (non-pref
    • trans-3-Indoleacryloyl-coenzyme A
    • 3-(indol-3-yl)acryloyl-CoA
    • 144319-98-2
    • 3-Indoleacryloyl-CoA; (Acyl-CoA); [M+H]+;
    • S-[3-(1H-Indole-3-yl)acryloyl]coenzyme A
    • C32H43N8O17P3S
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(1H-indol-3-yl)prop-2-enethioate
    • C22207
    • DTXSID101347969
    • C32-H43-N8-O17-P3-S
    • Coenzyme A, S-[3-(1H-indol-3-yl)-2-propenoate], (E)-
    • trans-3-Indoleacryloyl-CoA
    • Coenzyme A, S-[(2E)-3-(1H-indol-3-yl)-2-propenoate] (9CI)
    • Inchi: 1S/C32H43N8O17P3S/c1-32(2,27(44)30(45)35-10-9-22(41)34-11-12-61-23(42)8-7-18-13-36-20-6-4-3-5-19(18)20)15-54-60(51,52)57-59(49,50)53-14-21-26(56-58(46,47)48)25(43)31(55-21)40-17-39-24-28(33)37-16-38-29(24)40/h3-8,13,16-17,21,25-27,31,36,43-44H,9-12,14-15H2,1-2H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,37,38)(H2,46,47,48)/b8-7+/t21-,25-,26-,27+,31-/m1/s1
    • InChI-sleutel: LQFMEOXXQRDBPP-BTOWARJYSA-N
    • LACHT: S(C(/C=C/C1=CNC2C=CC=CC=21)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O

Berekende eigenschappen

  • Exacte massa: 936.167972
  • Monoisotopische massa: 936.167972
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 10
  • Aantal waterstofbondacceptatoren: 18
  • Zware atoomtelling: 61
  • Aantal draaibare bindingen: 22
  • Complexiteit: 1720
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 405
  • XLogP3: -3.4

Experimentele eigenschappen

  • Dichtheid: 1.8
  • Brekindex: 1.732
  • PSA: 441.13000
  • LogboekP: 3.12120
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